![molecular formula C18H32N2O4 B2648847 DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate CAS No. 2102411-24-3](/img/structure/B2648847.png)

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a chemical compound with the molecular formula C13H24N2O2 . It is also known by other names such as 2,8-Diazaspiro [4.5]decane-8-carboxylic acid tert-butyl ester and 2-Methyl-2-propanyl 2,8-diazaspiro [4.5]decane-8-carboxylate .

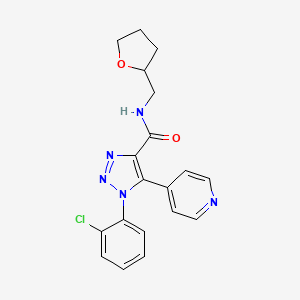

Molecular Structure Analysis

The molecular structure of DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is approximately 240.342 Da .Scientific Research Applications

- PS-2,6-DTBP is synthesized from chloromethylated polystyrene (CMPS) and 2,6-di-tert-butylphenol via a simple Friedel–Crafts reaction . It exhibits excellent antioxidative properties due to its capability to scavenge superoxide radicals (O2−·) and 2,2-diphenyl-1-picrylhydrazyl radicals (DPPH·). This makes it promising for use as a solid antioxidant in various materials.

- In the synthesis of oxidovanadium (IV) complex [VOCl2(dbbpy)(H2O)], PS-2,6-DTBP serves as a catalyst for the epoxidation of cyclooctene using tert-butyl hydroperoxide . Its unique structure contributes to its catalytic activity.

- PS-2,6-DTBP derivatives, such as 2,6-di-tert-butylphenol (BHT), have shown slight anti-inflammatory activity by affecting gene expression related to inflammation . This property could be explored further for therapeutic applications.

- Research focuses on isolating bioactive compounds from plants like Plumbago zeylanicaPS-2,6-DTBP derivatives exhibit antifungal, antioxidant, and potential cancer-fighting properties . Investigating its mechanisms could lead to novel drug development.

- Grafting PS-2,6-DTBP onto polymers like low-molecular-weight polyethylene (LMWPE) and high-density polyethylene (HDPE) enhances their antioxidant properties . This modification process has industrial applications in liquid systems.

- As a hindered phenolic antioxidant (HPA), PS-2,6-DTBP contributes to the stabilization of materials by retarding the breakdown of hydroperoxides. Its white appearance and thermal stability make it preferable over aromatic amine antioxidants .

Antioxidant Materials

Catalysis

Anti-Inflammatory Agents

Bioactive Compounds from Natural Sources

Polymer Modification

Hydroperoxide Decomposers

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ditert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O4/c1-16(2,3)23-14(21)19-10-7-18(8-11-19)9-12-20(13-18)15(22)24-17(4,5)6/h7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGABFQIEFWWTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)

![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)

![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)